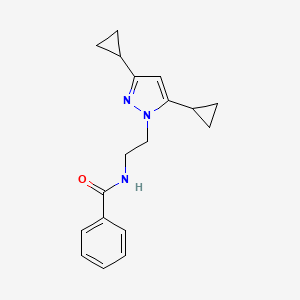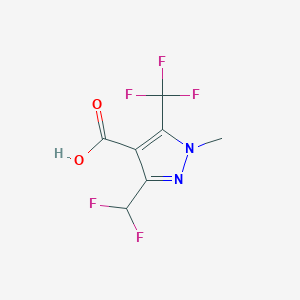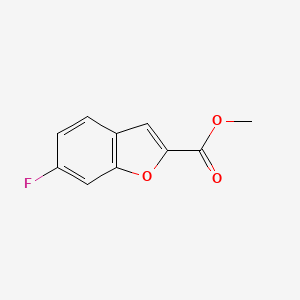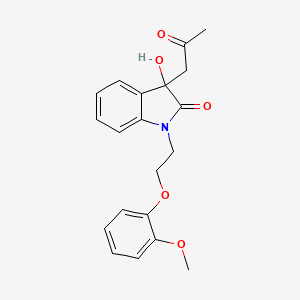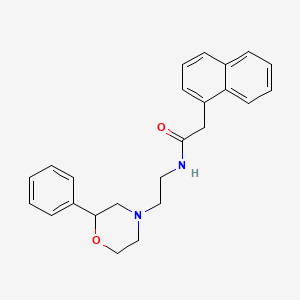
2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide, commonly known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. NAPA belongs to the class of compounds known as acetamides and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Anti-Parkinson’s Activity
- A study synthesized novel derivatives of 2-(naphthalen-1-yl) acetamide and evaluated their anti-Parkinson's activity. Compounds exhibited significant activity in an in vitro free radical scavenging assay and an in vivo 6-Hydroxydopamine lesioned rat model, indicating potential for anti-Parkinson's applications (Gomathy et al., 2012).
Anticancer Screening
- Research involving click chemistry-based synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles showed that some synthesized molecules displayed potent inhibitory activities against various cancer cell lines, suggesting a role in anticancer drug development (Dhuda et al., 2021).
Nanoparticle Catalysis
- A study utilized nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, demonstrating the efficiency of this approach under ultrasound irradiation (Mokhtary & Torabi, 2017).
Interaction with Bovine Serum Albumin
- Research on the interaction of certain naphthalene derivatives with Bovine Serum Albumin (BSA) revealed insights into the binding constants and mode of quenching, which is relevant for understanding the bioavailability and pharmacokinetics of these compounds (Ghosh et al., 2016).
properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(17-21-11-6-10-19-7-4-5-12-22(19)21)25-13-14-26-15-16-28-23(18-26)20-8-2-1-3-9-20/h1-12,23H,13-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUZAXJBVKPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
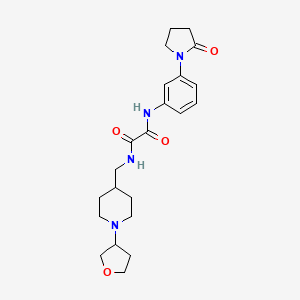
![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)


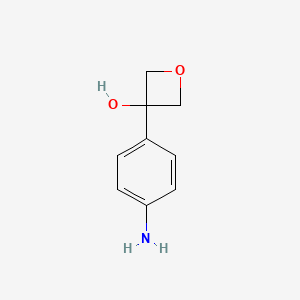
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)

